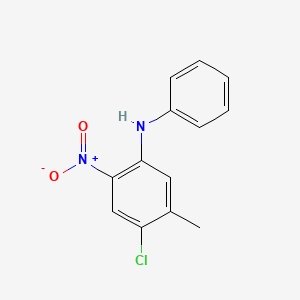

4-Chloro-5-methyl-2-nitro-N-phenylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11ClN2O2 |

|---|---|

Molecular Weight |

262.69 g/mol |

IUPAC Name |

4-chloro-5-methyl-2-nitro-N-phenylaniline |

InChI |

InChI=1S/C13H11ClN2O2/c1-9-7-12(13(16(17)18)8-11(9)14)15-10-5-3-2-4-6-10/h2-8,15H,1H3 |

InChI Key |

YNGFUTXVOZXJMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 5 Methyl 2 Nitro N Phenylaniline and Analogues

Classical and Contemporary Approaches to Carbon-Nitrogen Bond Formation

The construction of the N-phenylaniline core is a cornerstone of synthesizing the target compound. Several powerful reactions have been developed and refined for this purpose.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Aniline (B41778) Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming C-N bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. youtube.comrsc.org In the context of synthesizing 4-Chloro-5-methyl-2-nitro-N-phenylaniline, an SNAr reaction would typically involve the displacement of a leaving group, such as a halide, from a nitro-activated benzene (B151609) ring by an aniline derivative. The nitro group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex. youtube.com

The efficiency of SNAr reactions can be influenced by the nature of the solvent, with polar aprotic solvents being commonly used. acsgcipr.org However, recent advancements have demonstrated the feasibility of conducting these reactions in more environmentally benign aqueous media, sometimes with the aid of additives like hydroxypropyl methylcellulose (B11928114) (HPMC) to enhance solubility. d-nb.info The choice of base is also critical and can significantly impact the reaction outcome. rsc.org For instance, the synthesis of related N-phenylaniline derivatives has been achieved through the SNAr reaction of a substituted chlorobenzoic acid with an amine like piperidine. researchgate.net

| Factor | Description | Impact on Reaction |

| Activating Group | Strongly electron-withdrawing group (e.g., -NO₂) on the aromatic ring. | Essential for facilitating nucleophilic attack and stabilizing the reaction intermediate. youtube.com |

| Leaving Group | Typically a halide (e.g., -Cl, -F). | The nature of the leaving group can affect the reaction rate. |

| Nucleophile | Aniline or a substituted aniline derivative. | The nucleophilicity of the amine influences the reaction kinetics. |

| Solvent | Traditionally polar aprotic solvents (e.g., DMF, DMSO). | Modern methods explore greener alternatives like water with surfactants or polymers. acsgcipr.orgd-nb.info |

| Base | Inorganic or organic bases. | The strength and type of base can significantly affect the reaction yield and rate. rsc.org |

Palladium-Catalyzed Cross-Coupling Reactions in N-Phenylaniline Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful and versatile tool for the synthesis of N-phenylanilines. nih.govwikipedia.org This reaction allows for the formation of C-N bonds between aryl halides or triflates and amines under relatively mild conditions. wikipedia.orgacsgcipr.org The development of various generations of phosphine (B1218219) ligands has significantly expanded the substrate scope and efficiency of this transformation. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-arylated amine product and regenerate the Pd(0) catalyst. wikipedia.org This methodology is highly valued for its functional group tolerance and its applicability to a wide range of substrates, making it a key strategy for synthesizing complex aniline derivatives. nih.govorganic-chemistry.org The choice of ligand, base, and solvent is crucial for optimizing the reaction conditions. acsgcipr.orgcapes.gov.br

| Component | Role | Common Examples |

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | Biarylphosphines (e.g., XPhos, SPhos), NHCs. capes.gov.brorganic-chemistry.org |

| Aryl Halide/Sulfonate | The electrophilic coupling partner. | Aryl chlorides, bromides, iodides, and triflates. acsgcipr.org |

| Amine | The nucleophilic coupling partner. | Primary and secondary anilines. |

| Base | Promotes the deprotonation of the amine. | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Provides the reaction medium. | Toluene, dioxane, THF. acsgcipr.org |

Copper-Catalyzed Ullmann-Type Aminations

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds. wikipedia.orgwikipedia.org While traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern variations have been developed that proceed under milder conditions with catalytic amounts of copper. wikipedia.orgorganic-chemistry.org These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst. wikipedia.org

The Goldberg reaction, a specific type of Ullmann condensation, focuses on the synthesis of N-phenylanilines from anilines and aryl halides. wikipedia.org The reactivity of the aryl halide follows the trend I > Br > Cl. The addition of ligands, such as diamines or acetylacetonates, can improve the efficiency and substrate scope of the reaction. wikipedia.org Recent advancements include copper-catalyzed cross-coupling of nitroarenes with aryl boronic acids to construct diarylamines, where the nitro group is reduced in situ. chemistryviews.orgnih.govthieme-connect.com

Reductive Pathways from Nitro Precursors to Anilines

The reduction of a nitro group is a fundamental transformation in the synthesis of anilines. researchgate.netorganic-chemistry.org This step is crucial if the synthetic strategy involves introducing the nitro group prior to the formation of the final aniline product. A wide array of reducing agents and methods are available, offering varying degrees of chemoselectivity. wikipedia.orgacs.org

Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C). youtube.com This method is highly efficient but may also reduce other functional groups like alkenes or remove halogens. youtube.com

Metal/Acid Systems: Combinations like iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) in ethanol (B145695) are classic and effective methods that are often milder and more chemoselective than catalytic hydrogenation. acs.orgyoutube.com

Other Reducing Agents: A variety of other reagents have been developed, including sodium hydrosulfite (Na₂S₂O₄), hydrazine (B178648) with a catalyst, and activated iron. researchgate.netorganic-chemistry.org

The choice of reducing agent is critical to ensure that other functional groups present in the molecule, such as the chloro and methyl groups in this compound, remain intact.

Regioselective Functionalization and Advanced Synthetic Protocols

The precise placement of substituents on the aromatic rings is essential for the synthesis of this compound. This requires the use of regioselective functionalization techniques.

Directed Nitration and Halogenation Methodologies

The introduction of the nitro and chloro groups at specific positions on the aniline or phenyl rings can be achieved through electrophilic aromatic substitution reactions. The directing effects of the substituents already present on the ring play a crucial role in determining the position of the incoming electrophile.

Nitration: The nitration of an aniline derivative is a common method to introduce a nitro group. hopemaxchem.com However, the strong activating and basic nature of the amino group can lead to over-nitration and oxidation side reactions. hopemaxchem.com To control the reaction, the amino group is often protected, for example, by acetylation to form an acetanilide (B955). The less activating acetyl group directs the nitration primarily to the ortho and para positions. hopemaxchem.comyoutube.com Subsequent hydrolysis of the acetyl group reveals the free amino group.

Halogenation: The introduction of a chlorine atom can be achieved through electrophilic halogenation. The directing effects of the existing substituents will guide the position of chlorination. For a precursor like 4-chloro-2-methylphenol, nitration can be directed to a specific position to yield a key intermediate. google.com

Advanced synthetic protocols may involve a sequence of these reactions, carefully planned to achieve the desired substitution pattern. For instance, a synthetic route might start with a substituted aniline or phenol, followed by a series of protection, nitration, halogenation, and deprotection steps, culminating in a cross-coupling reaction to form the final N-phenylaniline structure. The regioselective nitration of N-alkyl anilines using reagents like tert-butyl nitrite (B80452) has also been reported as an efficient method. researchgate.net

Selective Alkylation and Methylation Techniques for Aromatic Rings

The introduction of alkyl groups, such as a methyl group, onto an aromatic ring is a fundamental transformation in organic synthesis. For precursors to this compound, selective methylation is crucial for defining the final substitution pattern.

Historically, the Friedel-Crafts reaction has been a cornerstone of aromatic alkylation. This method involves reacting an aromatic compound with an alkylating agent, like an alkyl halide, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.com However, this reaction can be limited by issues such as polysubstitution and rearrangement of the alkyl group. For anilines, the amino group is a strong activating group, but it readily complexes with the Lewis acid catalyst, which deactivates the ring and can lead to undesired side reactions. google.com

Modern synthetic chemistry has developed more refined methods to overcome these challenges. Catalytic approaches using various transition metals offer greater selectivity and milder reaction conditions. For instance, cyclometalated ruthenium complexes have been shown to be effective for the methylation of anilines using methanol (B129727) as the methylating agent. rsc.org This process, known as a hydrogen autotransfer reaction, proceeds under relatively mild conditions (e.g., 60 °C) and offers high selectivity. rsc.org Another approach involves the use of NaY faujasite, a type of zeolite, as a catalyst for the mono-N-methylation of functionalized anilines with methyl alkyl carbonates, demonstrating high chemoselectivity by preserving other functional groups. acs.org

For ring-specific methylation, the choice of starting material and directing groups is paramount. The position of the methyl group in this compound is meta to the chloro group and ortho to the nitro group. The synthesis would likely involve methylation of a pre-substituted ring where existing functional groups direct the incoming methyl group to the desired position. For example, a process for preparing the related 4-chloro-2-methyl-5-nitrophenol (B2449075) involves the nitration of a 4-chloro-2-methylphenylsulphonate precursor. google.com This highlights a strategy where the methylation precedes nitration.

Protecting Group Chemistry in Multi-Step Synthesis

In the multi-step synthesis of complex molecules like this compound, protecting groups are indispensable tools. youtube.com They temporarily mask a reactive functional group to prevent it from interfering with subsequent reaction steps. youtube.com The amino group (-NH₂) in aniline is particularly susceptible to oxidation, especially during nitration, which is a necessary step for introducing the nitro group (-NO₂). uomustansiriyah.edu.iq

A classic and highly relevant example is the synthesis of p-nitroaniline from aniline. Direct nitration of aniline with a standard nitrating mixture (concentrated nitric and sulfuric acids) results in extensive oxidation and the formation of a mixture of products. uomustansiriyah.edu.iq To circumvent this, the amino group is first "protected."

Protection Step: The most common protection strategy for anilines is acylation, typically by reacting the aniline with acetic anhydride (B1165640) to form acetanilide. uomustansiriyah.edu.iq The resulting amide group is less activating and less susceptible to oxidation than the free amine. This protection also introduces steric bulk, which favors substitution at the para position.

Reaction Step: The protected acetanilide can then be safely nitrated. The acetyl group directs the electrophilic substitution primarily to the para position, yielding p-nitroacetanilide as the major product. uomustansiriyah.edu.iq

Deprotection Step: After nitration, the protecting acetyl group is removed by hydrolysis (e.g., by heating with aqueous acid or base) to reveal the free amino group, yielding the final p-nitroaniline product. uomustansiriyah.edu.iq

This protection/deprotection sequence is a fundamental strategy that would be critical in synthesizing this compound to ensure the correct placement of the nitro group without oxidizing the sensitive amino functionality. Various protecting groups are available for amines, including carbamates like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), each with specific conditions for application and removal, allowing chemists to tailor the synthetic route. youtube.comnih.gov

Continuous Flow Reactor Applications for Enhanced Synthesis Efficiency

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitration. The synthesis of substituted anilines and their precursors can be significantly enhanced through the use of flow reactors.

Key advantages of continuous flow systems include:

Enhanced Heat Transfer: Flow reactors have a high surface-area-to-volume ratio, allowing for rapid and efficient heat dissipation. This is crucial for controlling highly exothermic reactions like nitration, preventing temperature spikes that can lead to side products and unsafe conditions.

Improved Mass Transfer: The mixing of reactants in flow reactors is often much more efficient and reproducible than in large batch reactors, leading to more consistent product quality and yields.

Increased Safety: The small internal volume of a flow reactor means that only a small quantity of material is reacting at any given moment, minimizing the risks associated with hazardous intermediates or runaway reactions.

Scalability: Scaling up a flow process typically involves running the reactor for a longer period or using multiple reactors in parallel, which is often simpler and more reliable than redesigning a large-scale batch reactor.

A relevant application is the chemoenzymatic synthesis of anilines using an immobilized nitroreductase in a continuous flow system. This method avoids the need for high-pressure hydrogen gas and precious-metal catalysts, and the flow setup allows for the reuse of cofactors, demonstrating a sustainable and efficient approach to aniline production. acs.org Similarly, intensified hydrogenation processes for nitroarenes have been developed in flow reactors, showcasing the potential for safer and more efficient reduction steps in the synthesis of aniline derivatives. acs.org

Green Chemistry Principles in the Synthesis of Substituted Anilines

The twelve principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. The synthesis of substituted anilines has been a key area for the application of these principles, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. rsc.orgjocpr.com

Solvent-Free and Environmentally Benign Reaction Conditions

A major source of waste in the chemical industry comes from the use of organic solvents. researchgate.net Consequently, developing solvent-free or environmentally benign reaction conditions is a primary goal of green chemistry.

Several strategies have been developed for the synthesis of substituted anilines under such conditions:

Neat Reactions: Performing reactions without any solvent ("neat") is an ideal scenario. A novel method for synthesizing (β-amino)nitriles, which can be precursors to anilines, was developed as a neat reaction, eliminating solvent waste entirely. researchgate.net

Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at low temperatures and have negligible vapor pressure, making them potential green alternatives to volatile organic solvents. They have been successfully used as media for the selective N-alkylation of anilines. rsc.org The properties of the ionic liquid can even be tuned to influence the selectivity of the reaction.

Water as a Solvent: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. An atom-economical synthesis of N-substituted carbazoles from 2-aminobiaryls has been reported using water as the solvent. researchgate.net Similarly, nickel(II)-catalyzed annulation reactions to form complex indole (B1671886) derivatives have been developed in water. researchgate.net

The following table summarizes examples of greener reaction conditions for aniline synthesis.

| Reaction Type | Reagents/Catalyst | Solvent | Key Advantage |

| Domino Process | Caesium fluoride (B91410) (CsF) | Solvent-Free | Minimized waste, reduced cost. researchgate.net |

| Friedel-Crafts | Brönsted acidic ionic liquid | Solvent-Free | Metal-free, good to excellent yields. rsc.org |

| N-Alkylation | Alkyl halides, K₂CO₃ | Ionic Liquid | High selectivity, environmentally benign medium. |

| Thiolation of Indoles | Graphene oxide | Water | Recyclable catalyst, environmentally friendly. researchgate.net |

Catalyst Development for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, as catalysts allow for reactions to occur with higher efficiency and selectivity, often under milder conditions and with less waste compared to stoichiometric reagents. rsc.org The traditional Béchamp process for reducing nitrobenzene (B124822) to aniline, for example, uses stoichiometric iron filings and generates large amounts of iron oxide sludge, resulting in poor atom economy. rsc.org

Modern catalyst development focuses on several key areas:

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which allows for easy separation and recycling. Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for the hydrogenation of nitroarenes to anilines. acs.orgnih.gov Research continues to optimize these catalysts, such as using alumina-supported palladium catalysts for high-temperature aniline synthesis to improve heat recovery and process efficiency. nih.gov

Biocatalysts (Enzymes): Enzymes offer unparalleled selectivity under very mild conditions (ambient temperature and pressure, neutral pH). Nitroreductase (NR) enzymes can be used to reduce nitroaromatics. acs.org When coupled with other catalysts to reduce the intermediate hydroxylamine, they provide a highly chemoselective route to anilines in aqueous media, avoiding the need for precious metals and high-pressure hydrogen. acs.orgrsc.org

Earth-Abundant Metal Catalysts: There is a significant drive to replace catalysts based on precious metals (like palladium, platinum, and ruthenium) with those based on more abundant and less toxic metals like iron, copper, or aluminum. rsc.orgrsc.org For example, AlCl₃ has been used for chemoselective reductive amination of carbonyl compounds. rsc.org

Utilization of Mild Reaction Conditions and Atom-Economical Approaches

The concept of atom economy , developed by Barry Trost, is a central tenet of green chemistry. rsc.org It measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently "greener" because they generate little or no waste. rsc.orgresearchgate.net

Catalytic hydrogenation is a prime example of an atom-economical approach for the synthesis of anilines from nitroarenes. jocpr.com Nitroarene + 3 H₂ --(Catalyst)--> Aniline + 2 H₂O

In this reaction, the only byproduct is water, leading to a much higher atom economy than older stoichiometric methods. rsc.org The development of catalysts that can perform this transformation using molecular hydrogen under mild conditions (low temperature and pressure) is a key research goal. cbseacademic.nic.in

Methods that demonstrate mild conditions and atom economy include:

The three-component synthesis of meta-substituted anilines from acetone, amines, and 1,3-diketones can be performed under conventional heating or more efficiently with microwave irradiation, illustrating the use of alternative energy sources to promote reactions. rsc.org

Catalytic reductive amination using AlCl₃ and polymethylhydrosiloxane (B1170920) (PMHS) proceeds without an inert atmosphere and tolerates a wide range of functional groups. rsc.org

The development of chemoenzymatic processes that operate at atmospheric pressure and in aqueous media represents the pinnacle of mild reaction conditions. acs.org

By focusing on catalyst design, solvent choice, and reaction type, chemists can create synthetic pathways to compounds like this compound that are not only efficient but also significantly more sustainable.

Reactivity and Mechanistic Investigations of 4 Chloro 5 Methyl 2 Nitro N Phenylaniline Transformations

Electrophilic Aromatic Substitution Reactivity of the Substituted Phenyl Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The rate and regioselectivity of these reactions on 4-Chloro-5-methyl-2-nitro-N-phenylaniline are dictated by the interplay of the activating and deactivating effects of its various substituents. lumenlearning.comunizin.org

Influence of Halogen and Nitro Substituents on Ring Activation and Deactivation

The presence of multiple substituents on the phenyl ring significantly modulates its reactivity towards incoming electrophiles. Substituents are broadly classified as either activating or deactivating based on their ability to donate or withdraw electron density from the ring. sparkl.me

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org In the target molecule, the key activating groups are:

-NH-phenyl (Anilino group): The nitrogen atom's lone pair of electrons strongly donates into the attached phenyl ring via resonance, making it a powerful activating group. wikipedia.orgbyjus.com This effect is most pronounced at the ortho and para positions.

-CH₃ (Methyl group): Alkyl groups are weak activators, donating electron density primarily through an inductive effect and hyperconjugation. unizin.org

Deactivating Groups: These groups withdraw electron density from the aromatic ring, reducing its nucleophilicity and slowing the rate of electrophilic substitution. lumenlearning.com The deactivating groups on the target molecule are:

-NO₂ (Nitro group): The nitro group is a very strong deactivating group due to both a powerful electron-withdrawing resonance effect and an inductive effect. unizin.orgcognitoedu.org

Positional Selectivity in Further Functionalization Reactions

The directing effect of each substituent determines the position of substitution for an incoming electrophile. cognitoedu.org Groups that donate electrons (activators) direct incoming groups to the ortho and para positions, while electron-withdrawing groups (deactivators) direct to the meta position. libretexts.org

For this compound, two rings are available for substitution.

Ring A (Substituted with -Cl, -CH₃, -NO₂): This ring is heavily deactivated. The directing effects are conflicting. The powerful -NO₂ group directs meta to itself (positions 4 and 6). The -Cl group directs ortho/para (positions 3 and 5), and the -CH₃ group also directs ortho/para (positions 4 and 6). Given the strong deactivation, forcing conditions would be required for any substitution on this ring.

Ring B (Substituted with -NH-): This ring is strongly activated by the anilino group, which is a powerful ortho, para-director. byjus.comcdnsciencepub.com Therefore, electrophilic attack will overwhelmingly favor the ortho and para positions of this ring.

The following table summarizes the directing effects which predict the outcome of further functionalization.

| Ring | Position | Substituent | Effect | Directing Influence | Predicted Site of Attack |

| A | 1 | -NH-R | Activating | Ortho, Para | Low |

| A | 2 | -NO₂ | Deactivating | Meta | Low |

| A | 4 | -Cl | Deactivating | Ortho, Para | Low |

| A | 5 | -CH₃ | Activating | Ortho, Para | Low |

| B | 1' | -NH-Ar | Activating | Ortho, Para | High |

Based on this analysis, electrophilic functionalization reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to occur almost exclusively at the para-position (C4') of the unsubstituted phenyl ring due to the powerful directing effect of the anilino nitrogen and less steric hindrance compared to the ortho positions.

Nucleophilic Reactivity of the Arylamine Moiety

The secondary amine nitrogen in this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with a variety of electrophilic species. The nucleophilicity of this nitrogen is modulated by the electronic effects of the two attached aryl rings.

Amination Reactions with Electrophilic Centers

The term "amination" can refer to the arylamine acting as a nucleophile. The nitrogen center can attack various electrophiles. The nucleophilicity of the nitrogen in N-phenylaniline is less than that of a simple alkylamine because the lone pair is delocalized into the aromatic systems. However, it remains sufficiently nucleophilic to react with strong electrophilic centers. Studies on the reaction of substituted anilines with electrophilic heteroaromatic compounds, for example, demonstrate this reactivity, which typically proceeds through a nucleophilic aromatic substitution mechanism involving the formation of a Meisenheimer complex.

Acylation and Alkylation at the Nitrogen Atom

The secondary amine functionality is readily susceptible to acylation and alkylation. These reactions are standard transformations for arylamines and provide a route to more complex derivatives.

Acylation: Reaction with acylating agents like acid chlorides or anhydrides in the presence of a base will form the corresponding N-acyl derivative (an amide). For instance, reacting the title compound with acetic anhydride (B1165640) would yield N-acetyl-4-chloro-5-methyl-2-nitro-N-phenylaniline. This type of reaction is common for protecting amine groups or for building more complex molecular architectures. magritek.com

Alkylation: The direct alkylation of secondary amines with alkyl halides can be challenging as the resulting tertiary amine is often more nucleophilic, leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. libretexts.orggoogle.com However, selective mono-alkylation can be achieved under specific conditions, for example, by using specific catalysts or a large excess of the starting amine. organic-chemistry.orgorganic-chemistry.org

The table below shows representative reactions at the nitrogen atom.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl Chloride (CH₃COCl) | N-acylated aniline (B41778) (Amide) |

| Alkylation | Methyl Iodide (CH₃I) | N-methylated aniline (Tertiary Amine) |

| Sulfonylation | Benzenesulfonyl Chloride | N-sulfonylated aniline (Sulfonamide) |

Reductive and Oxidative Pathways of Functional Groups

The functional groups on the molecule, particularly the nitro group, are susceptible to redox reactions.

The most significant transformation in this class is the reduction of the nitro group. The aromatic nitro group can be selectively reduced to a primary amine (-NH₂) under various conditions. This transformation is crucial in the synthesis of dyes, pharmaceuticals, and other fine chemicals. nih.gov Given the presence of a chloro-substituent, care must be taken to choose a reduction method that avoids hydrodehalogenation (replacement of the halogen with hydrogen).

Several methods are available for the chemoselective reduction of nitroarenes in the presence of halides:

Catalytic Hydrogenation: Using specific catalysts like sulfided platinum (Pt/S) or palladium on carbon (Pd/C) with a hydrogen source can achieve high selectivity for the nitro group reduction without affecting the C-Cl bond. nih.govacs.org

Metal/Acid Systems: Classic methods like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for nitro group reduction. google.com

Transfer Hydrogenation: Using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Pd/C) is a mild and effective method for reducing nitro groups while leaving halogens intact. nih.govorganic-chemistry.org

The reduction of the nitro group in this compound would yield 4-Chloro-5-methyl-N¹-phenylbenzene-1,2-diamine , a valuable intermediate containing two distinct amine functionalities.

The following table outlines potential reduction pathways.

| Reagent System | Functional Group Targeted | Product | Selectivity Notes |

| H₂, Pd/C or Pt/S | -NO₂ | Amine | High selectivity for nitro group over halogen. nih.govnih.gov |

| Fe, HCl | -NO₂ | Amine | Classic, robust method. google.com |

| NaBH₄, Catalyst (e.g., CuFe₂O₄) | -NO₂ | Amine | Catalytic systems with NaBH₄ are effective for nitroaniline reduction. nih.govresearchgate.net |

| Hydrazine, Pd/C | -NO₂ | Amine | Mild conditions, good for preserving halogen substituents. nih.govorganic-chemistry.org |

Oxidative pathways for this molecule are less common and would likely lead to degradation under harsh conditions. The aniline moieties are sensitive to oxidation and can form complex colored products.

Selective Reduction of the Nitro Group to Amino Functionality

The selective reduction of the nitro group in aromatic compounds, particularly in the presence of other reducible functionalities like halogens, is a crucial transformation in organic synthesis. For this compound, the goal is its conversion to 5-chloro-4-methyl-N1-phenylbenzene-1,2-diamine. This requires reagents that chemoselectively reduce the nitro group without causing hydrogenolysis (cleavage) of the carbon-chlorine bond.

Several methods are effective for this purpose:

Metal-Based Reductions: The use of iron (Fe) or tin(II) chloride (SnCl2) in acidic media provides a mild and classic method for reducing aromatic nitro groups while leaving aryl halides intact. commonorganicchemistry.com Zinc (Zn) powder in the presence of ammonium chloride or acetic acid is another viable option. commonorganicchemistry.comresearchgate.net

Catalytic Transfer Hydrogenation: This approach avoids the use of high-pressure hydrogen gas. A system employing hydrazine glyoxylate (B1226380) with a low-cost metal like magnesium or zinc powder can selectively and rapidly reduce aromatic nitro groups at room temperature. This method is noted for its efficiency and the absence of hydrogenolysis.

Sodium Borohydride (B1222165) Systems: While sodium borohydride (NaBH₄) alone is generally not effective for reducing aromatic nitro groups, its reactivity can be enhanced by combining it with transition metal salts. thieme-connect.com The NaBH₄-FeCl₂ system, for instance, has been shown to be highly chemoselective for nitro group reduction in the presence of sensitive functional groups like esters and, by extension, aryl halides. thieme-connect.comthieme-connect.com

Thiourea (B124793) Dioxide: In an alkaline medium (e.g., with sodium hydroxide), thiourea dioxide serves as an efficient and environmentally friendly reducing agent for converting N-substituted-2-nitroanilines to their corresponding diamines. researchgate.net This method is practical as the byproduct, urea (B33335), is easily separated. researchgate.net

Catalytic Hydrogenation: While catalytic hydrogenation with reagents like Palladium on carbon (Pd/C) is a common method for nitro reduction, it can sometimes lead to dehalogenation. commonorganicchemistry.com The use of Raney nickel is often preferred for substrates containing chloro, bromo, or iodo substituents to minimize this side reaction. commonorganicchemistry.com

Interactive Table: Reagents for Selective Nitro Group Reduction

| Reagent System | Key Advantages | Potential Considerations |

|---|---|---|

| Fe / Acid (e.g., HCl, Acetic Acid) | Cost-effective, mild, tolerant of many functional groups. commonorganicchemistry.comresearchgate.net | Requires stoichiometric metal and acidic workup. |

| SnCl₂ / Acid | Mild conditions, good selectivity for nitro groups. commonorganicchemistry.com | Tin waste products can be problematic. |

| Hydrazine Glyoxylate / Mg or Zn | Rapid reaction at room temperature, avoids high-pressure H₂, no hydrogenolysis. | Hydrazine derivatives are toxic. |

| NaBH₄ / FeCl₂ | High chemoselectivity, mild, inexpensive. thieme-connect.comthieme-connect.com | Requires careful control of stoichiometry. |

| Thiourea Dioxide / NaOH | Environmentally friendly byproduct (urea), good yields. researchgate.net | Requires basic conditions. |

| H₂ / Raney Nickel | Effective for nitro reduction, less prone to dehalogenation than Pd/C. commonorganicchemistry.com | Requires handling of flammable H₂ gas and pyrophoric catalyst. |

The successful synthesis of 5-chloro-4-methyl-N1-phenylbenzene-1,2-diamine from this compound is a documented downstream application, underscoring the feasibility of this selective reduction. lookchem.com

Controlled Oxidation of the Aniline Core

The oxidation of the aniline core in substituted anilines is a complex process that can yield a variety of products depending on the oxidant and reaction conditions. The electrochemical oxidation of aniline and its derivatives typically begins with the loss of one electron from the nitrogen atom to form a radical cation. nih.gov The subsequent reaction pathway depends on factors such as the substitution pattern and the pH of the medium. nih.gov

For a secondary aniline like this compound, the initial step is the formation of the corresponding arylamino radical. The stability of this radical intermediate is influenced by the electronic properties of the substituents on the aromatic ring. acs.org

Common oxidizing agents and systems for anilines include:

Manganese Dioxide (MnO₂): This solid-phase oxidant can be used to oxidize substituted anilines. The reaction rates are strongly pH-dependent, increasing with lower pH. acs.org

Hydrogen Peroxide with Catalysts: Systems like hydrogen peroxide combined with methylrhenium trioxide (CH₃ReO₃) can effectively oxidize anilines. acs.org In the case of aniline itself, the major product is often nitrosobenzene. acs.org

Dichromates and Permanganates: Strong oxidizing agents like potassium permanganate (B83412) can lead to non-selective oxidation, potentially converting aniline to nitrobenzene (B124822). openaccessjournals.com Dichromates are also used to trigger the oxidation and polymerization of anilines. openaccessjournals.com

The rate of oxidation is highly sensitive to the substituents present. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups, such as the nitro group in the target molecule, retard the rate of oxidation. epa.gov The electrochemical oxidation potential, a measure of the ease of oxidation, shifts to more positive values with electron-withdrawing substituents. nih.gov

Detailed Mechanistic Elucidation of Key Reaction Pathways

The presence of a chloro substituent on an aromatic ring activated by a nitro group makes this compound a candidate for nucleophilic aromatic substitution (SNAr) reactions. Mechanistic studies of analogous systems provide a detailed framework for understanding these transformations.

Kinetic Studies of Substitution Reactions and Reaction Rate Determination

The rate of reaction is governed by several factors:

Substituent Effects: The rate of substitution is significantly influenced by the electronic nature of substituents on the aniline nucleophile. Electron-releasing groups on the nucleophile enhance its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect. epa.gov This relationship is often quantified by the Hammett equation (log k = ρσ), where a negative value of the reaction constant (ρ) indicates that the reaction is favored by electron-donating substituents. For reactions of substituted anilines with 2-chloro-5-nitropyridine (B43025), ρ values were found to be negative, ranging from -1.63 to -0.90 depending on the solvent and temperature. researchgate.net

Temperature Dependence: The reaction rates follow the Arrhenius equation, with rates increasing at higher temperatures. ias.ac.in

Interactive Table: Representative Second-Order Rate Constants (k₂) for the Reaction of p-Substituted Anilines with 1-Chloro-2,4-dinitrobenzene in Ethanol (B145695) at 25°C

| Substituent (X) in X-C₆H₄NH₂ | k₂ (L mol⁻¹ s⁻¹) |

|---|---|

| p-OCH₃ | 0.23 |

| p-CH₃ | 0.051 |

| H | 0.012 |

| p-Cl | 0.0024 |

Data is illustrative and based on a model system to demonstrate kinetic trends.

Identification and Characterization of Reaction Intermediates

The accepted mechanism for SNAr reactions involves a two-step addition-elimination pathway. The key to this mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex (or Jackson-Meisenheimer complex). libretexts.orgwikipedia.org

Elimination of the Leaving Group: In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group from the Meisenheimer complex.

The stability and even isolability of Meisenheimer complexes depend on the substrate and nucleophile. They are more stable when the aromatic ring contains multiple, strong electron-withdrawing groups and when a poor leaving group is present. bris.ac.uk While often transient, their existence is supported by spectroscopic evidence and, in some cases, direct isolation. bris.ac.ukacs.org

Analysis of Solvent Effects and Catalysis in Reaction Kinetics

The solvent plays a critical role in the kinetics of SNAr reactions by solvating the reactants and, more importantly, the charged transition state and Meisenheimer intermediate.

Solvent Polarity: An increase in solvent polarity generally leads to an increase in the reaction rate. Polar solvents, especially dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are effective at solvating the charged Meisenheimer complex, thereby stabilizing it and lowering the activation energy for its formation. researchgate.net

Specific Solvation: Hydrogen bonding can also play a significant role. Protic solvents like alcohols can solvate the aniline nucleophile, potentially weakening intramolecular hydrogen bonding in the intermediate and affecting its nucleophilicity. researchgate.net

Base Catalysis: In some SNAr reactions, particularly with amine nucleophiles, the reaction can be catalyzed by a base. The base assists in the deprotonation of the zwitterionic intermediate that forms after the initial nucleophilic attack, facilitating the formation of the anionic Meisenheimer complex. However, base catalysis is not universally observed and depends on the specific reactants and solvent. For instance, the reaction of anilines with 2-chloro-5-nitropyridine in DMSO and DMF was found not to be base-catalyzed. researchgate.net

Isokinetic Relationships and Activation Parameters in Mechanistic Studies

Detailed mechanistic insights can be gained by studying the effect of temperature on reaction rates to determine the activation parameters: enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). ias.ac.in

Enthalpy of Activation (ΔH‡): Represents the energy barrier that must be overcome for the reaction to occur.

Entropy of Activation (ΔS‡): Reflects the change in order between the reactants and the transition state. For bimolecular reactions like the SNAr mechanism, ΔS‡ is typically large and negative, indicating the loss of translational and rotational freedom as two reactant molecules combine to form a single, more ordered transition state.

Interactive Table: Illustrative Activation Parameters for SNAr Reactions of Substituted Anilines

| Reaction System | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |

|---|---|---|---|

| Aniline + 2-chloro-5-nitropyridine (in DMSO) | 55.2 | -130 | 95.7 |

| p-Toluidine + 2-chloro-5-nitropyridine (in DMSO) | 51.5 | -135 | 93.3 |

Data is representative of typical values for such reactions and is based on model systems. researchgate.netresearchgate.net

The consistent values for ΔG‡ across a series of reactions, coupled with a linear isokinetic plot, provide strong evidence for a common reaction pathway for all members of the series. epa.gov

Theoretical and Computational Studies of 4 Chloro 5 Methyl 2 Nitro N Phenylaniline

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the electronic structure and properties of 4-Chloro-5-methyl-2-nitro-N-phenylaniline. These computational methods provide a lens into the molecule's fundamental characteristics.

Prediction of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | ~ -2.5 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | ~ 4.0 eV | Reflects chemical stability and reactivity |

Note: The values presented are hypothetical and representative of similar aromatic nitro compounds.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hybridization States

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the charge distribution, hybridization, and bonding interactions within a molecule. mdpi.com By converting the complex, delocalized molecular orbitals into localized, chemically intuitive bonding and lone-pair orbitals, NBO analysis offers insights into intramolecular interactions such as hyperconjugation and steric repulsion.

In this compound, NBO analysis would reveal the partial charges on each atom, highlighting the electron-withdrawing effects of the nitro and chloro groups and the electron-donating nature of the methyl and amino groups. This analysis would also detail the hybridization of the atoms, confirming the sp² character of the aromatic carbons and the sp³ or sp² character of the nitrogen atom in the amino group depending on its planarity. Furthermore, NBO can quantify the delocalization of electron density from the lone pair of the amino nitrogen into the aromatic ring and the nitro group, providing a measure of the resonance stabilization within the molecule.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are employed to explore these aspects.

Energy Landscape Mapping of Rotamers and Conformations

The presence of several single bonds in this compound allows for the existence of multiple rotational isomers, or rotamers. The most significant rotations would occur around the C-N bond connecting the two phenyl rings and the C-N bond of the nitro group. Mapping the potential energy surface by systematically rotating these bonds helps to identify the most stable, low-energy conformations. mdpi.com

Investigation of Intramolecular Hydrogen Bonding and Steric Effects

The molecular structure of this compound presents the possibility of an intramolecular hydrogen bond between the hydrogen atom of the N-phenylamino group and an oxygen atom of the ortho-nitro group. The formation of such a hydrogen bond would create a pseudo-six-membered ring, significantly stabilizing that particular conformation and restricting the rotational freedom around the C-N bond. nih.gov

However, the formation and strength of this hydrogen bond are subject to steric effects from the adjacent methyl group. The bulky methyl group at the 5-position could sterically hinder the optimal alignment required for a strong hydrogen bond. nih.gov Computational studies would be essential to determine the equilibrium geometry and the energetic favorability of the hydrogen-bonded conformer versus other non-bonded conformations. The balance between the stabilizing effect of the intramolecular hydrogen bond and the destabilizing steric repulsions will ultimately dictate the preferred three-dimensional structure of the molecule.

Reaction Mechanism Modeling

A complete understanding of the formation of this compound would necessitate the modeling of its reaction mechanism. This would involve identifying the elementary steps of the synthesis and characterizing the transition states for each step.

Transition State Characterization for Elementary Reaction Steps

The synthesis of this compound likely involves a nucleophilic aromatic substitution or a related cross-coupling reaction. A crucial aspect of understanding the kinetics and feasibility of such a reaction is the characterization of its transition states. Theoretical calculations, typically employing Density Functional Theory (DFT), would be used to locate the geometry of these high-energy structures. Key parameters such as bond lengths and angles at the point of bond formation and breakage would be determined. Vibrational frequency analysis is then essential to confirm the nature of the transition state, which is characterized by a single imaginary frequency corresponding to the reaction coordinate.

However, no specific studies detailing the transition state geometries, energies, or vibrational frequencies for the elementary steps leading to this compound have been reported.

Computational Prediction of Reaction Pathways and Energy Barriers

Building upon transition state analysis, computational chemistry can predict the most likely reaction pathways and their associated energy barriers. By mapping the potential energy surface of the reaction, chemists can visualize the energy changes as reactants are converted to products. This allows for the determination of activation energies, which are critical for predicting reaction rates. Different possible mechanistic pathways could be compared to determine the most energetically favorable route.

For this compound, this would involve modeling the approach of the reactants, the formation of any intermediates (such as a Meisenheimer complex in the case of nucleophilic aromatic substitution), and the final product formation. The influence of the chloro, methyl, and nitro substituents on the regioselectivity and the energy profile of the reaction would be a key focus. Unfortunately, specific computational data on these reaction pathways and energy barriers are not present in the available literature.

Computational Design and Predictive Modeling for Synthetic Research

Computational methods are increasingly used not only to understand existing reactions but also to design new synthetic routes and optimize reaction conditions.

In Silico Screening Methodologies for Exploring Structure-Reactivity Relationships

In silico screening involves the use of computational models to rapidly assess the properties of a large number of virtual compounds. For the synthesis of analogs of this compound, this could involve creating a virtual library of related reactants and using Quantitative Structure-Activity Relationship (QSAR) or other modeling techniques to predict their reactivity. Descriptors such as electronic properties (e.g., atomic charges, frontier molecular orbital energies) and steric parameters could be correlated with reaction outcomes. This would allow for the identification of substrates that are likely to lead to higher yields or improved selectivity.

While general QSAR studies on the toxicity and reactivity of nitroaromatic compounds and substituted anilines exist, a targeted in silico screening for structure-reactivity relationships in the synthesis of this compound has not been documented.

Predictive Modeling for Synthetic Accessibility and Yield Optimization

Advanced computational models, including machine learning algorithms, are being developed to predict the feasibility and yield of chemical reactions. These models are trained on large datasets of known reactions and can learn complex relationships between reactants, reagents, solvents, and the resulting yield. For a target molecule like this compound, such a model could be used to predict the optimal conditions (e.g., temperature, catalyst, solvent) to maximize the yield of the desired product and minimize the formation of byproducts.

The development and application of such a predictive model for the synthesis of this compound would require a substantial amount of experimental data for training and validation, which is currently not available in the public domain.

Advanced Analytical Methodologies for Structural and Mechanistic Characterization

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is fundamental to molecular characterization. Different regions of the electromagnetic spectrum provide specific information about a molecule's structure and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of an organic compound in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: This technique identifies the number of distinct proton environments and their neighboring protons. For 4-Chloro-5-methyl-2-nitro-N-phenylaniline, the spectrum would show distinct signals for the aromatic protons on both phenyl rings, the N-H proton, and the methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents (nitro, chloro, and amino groups). For instance, the protons on the nitro-substituted ring would be expected to appear at a lower field (higher ppm) due to the electron-withdrawing nature of the nitro group. The N-H proton would likely appear as a broad singlet, and the methyl group as a sharp singlet.

¹³C NMR Spectroscopy: This method provides a count of the unique carbon atoms in the molecule. The spectrum for the title compound would be expected to show 13 distinct signals, corresponding to each carbon atom in the molecule (unless symmetry or coincidental overlap occurs). The chemical shifts of the aromatic carbons are particularly informative, with carbons attached to the electron-withdrawing nitro and chloro groups being shifted downfield.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Methyl (CH₃) | ~2.3 | ~20 |

| C1-NH | - | ~145 |

| C2-NO₂ | - | ~140 |

| C3-H | ~8.0 | ~135 |

| C4-Cl | - | ~128 |

| C5-CH₃ | - | ~138 |

| C6-H | ~7.0 | ~125 |

| N-H | ~9.5 (broad) | - |

| C1' | - | ~142 |

| C2'/C6' | ~7.2 (doublet) | ~118 |

| C3'/C5' | ~7.4 (triplet) | ~130 |

| C4' | ~7.1 (triplet) | ~122 |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A sharp peak around 3350-3450 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine. Strong, distinct bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹ would correspond to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. Aromatic C-H stretching would appear above 3000 cm⁻¹, while C-Cl stretching would be observed in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong Raman signals. The symmetric stretch of the nitro group is also typically strong in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Spectroscopy Data

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H | Stretching | 3350 - 3450 | Weak |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Strong |

| C-H (Methyl) | Stretching | 2850 - 2960 | Moderate |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Strong |

| NO₂ | Asymmetric Stretch | 1520 - 1560 | Moderate |

| NO₂ | Symmetric Stretch | 1340 - 1380 | Strong |

| C-N | Stretching | 1250 - 1350 | Moderate |

| C-Cl | Stretching | 600 - 800 | Moderate |

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and elemental composition of a molecule.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would be used to determine the exact mass of the molecular ion ([M+H]⁺ or [M]⁺˙). This allows for the unambiguous confirmation of the molecular formula, C₁₃H₁₁ClN₂O₂.

Fragmentation Analysis: The mass spectrum also reveals characteristic fragmentation patterns. Common fragmentation pathways for this molecule would likely involve the loss of the nitro group (NO₂), the chlorine atom (Cl), or cleavage of the C-N bond connecting the two aromatic rings. Analyzing these fragments helps to piece together the molecular structure.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Formula | Predicted m/z (Monoisotopic) | Description |

| [M]⁺˙ | C₁₃H₁₁³⁵ClN₂O₂ | 262.05 | Molecular Ion |

| [M+2]⁺˙ | C₁₃H₁₁³⁷ClN₂O₂ | 264.05 | Isotope peak due to ³⁷Cl |

| [M-NO₂]⁺ | C₁₃H₁₁ClN | 216.06 | Loss of nitro group |

| [M-Cl]⁺ | C₁₃H₁₁N₂O₂ | 227.08 | Loss of chlorine atom |

| [C₆H₅N]⁺ | C₆H₅N | 91.04 | Cleavage resulting in aniline (B41778) fragment |

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule.

UV-Vis Spectroscopy: The electronic spectrum of this compound would be expected to show strong absorption bands in the UV-Vis region. These absorptions correspond to π→π* and n→π* transitions within the conjugated system formed by the two phenyl rings and the nitro group. The presence of the auxochromic amino group and the chromophoric nitro group would likely result in significant absorption in the 300-400 nm range, giving the compound a distinct color (likely yellow or orange).

X-ray Diffraction for Solid-State Structure Analysis

While spectroscopic methods reveal the structure in solution, X-ray diffraction provides the definitive solid-state structure.

Growing a suitable single crystal of the compound allows for analysis by single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and torsion angles, confirming the atomic connectivity established by NMR. Furthermore, it reveals the three-dimensional arrangement of the molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding (e.g., involving the N-H and nitro groups) and π-π stacking between the aromatic rings. This information is crucial for understanding the solid-state properties of the material.

Powder X-ray Diffraction for Polymorphism and Phase Identification

In a study on 2-Chloro-5-nitroaniline, the crystal structure was determined to be monoclinic with the space group P2₁/n. researchgate.net The detailed crystallographic data obtained from single-crystal X-ray diffraction, which provides the fundamental basis for a PXRD pattern, allows for the unambiguous identification of this specific crystalline phase. Any variations in the synthetic or purification process that might lead to different crystalline forms (polymorphs) of this compound would be readily detectable by PXRD as distinct diffraction patterns. Each polymorph would exhibit a unique set of diffraction peaks at characteristic 2θ angles, serving as a fingerprint for that particular solid-state form. Therefore, PXRD is an indispensable tool for quality control, ensuring batch-to-batch consistency of the crystalline phase of this compound.

Table 1: Illustrative Crystal Data for a Related Substituted Nitroaniline

| Parameter | Value (for 2-Chloro-5-nitroaniline) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.6233 (10) |

| b (Å) | 3.7445 (3) |

| c (Å) | 13.6420 (9) |

| β (°) | 90.00 |

| V (ų) | 695.58 (9) |

| Z | 4 |

| Source: | researchgate.net |

Chromatographic and Separation Techniques for Purity and Mixture Analysis

Chromatographic methods are paramount for assessing the purity of this compound and for analyzing complex mixtures that may arise during its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic compounds like this compound. Reversed-phase HPLC, typically employing a C18 (ODS) column, is a common approach for separating aniline derivatives. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.

The retention time of this compound in a reversed-phase system is influenced by its substituents. The phenyl and methyl groups increase its hydrophobicity, leading to stronger retention, while the nitro and amino groups add polarity. The position of these substituents also plays a crucial role in the molecule's interaction with the stationary phase. For instance, studies on substituted anilines have shown that the retention times of isomers can vary significantly. researchgate.net

A typical HPLC method for purity assessment would involve dissolving the sample in a suitable organic solvent and injecting it into the HPLC system. A gradient elution, starting with a higher polarity mobile phase (e.g., a high percentage of water with a small amount of organic modifier like acetonitrile (B52724) or methanol) and gradually increasing the organic modifier content, would be employed to elute the target compound and any impurities. Detection is commonly performed using a UV-Vis detector, as the nitro and aromatic functionalities of the molecule are strong chromophores. The purity is then calculated by comparing the peak area of the main compound to the total area of all detected peaks.

Table 2: Representative Retention Times of Substituted Anilines on an ODS Column

| Compound | Retention Time (min) |

| Aniline | ~3.5 |

| 2-Methylaniline | ~4.2 |

| 3-Methylaniline | ~4.5 |

| 4-Methylaniline | ~4.3 |

| 2-Chloroaniline | ~5.0 |

| 3-Chloroaniline | ~5.3 |

| 4-Chloroaniline | ~5.2 |

| Data interpreted from graphical representations in source researchgate.net |

This table illustrates how the type and position of substituents affect retention time, providing a basis for predicting the chromatographic behavior of this compound.

Gas Chromatography (GC) for Volatile Product Analysis and Reaction Progress Monitoring

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While aniline derivatives can be challenging to analyze by GC due to their polarity and potential for thermal degradation, this method can be valuable for monitoring the presence of volatile starting materials or by-products in the synthesis of this compound.

Successful GC analysis of nitroanilines often requires careful optimization of the analytical conditions to prevent peak tailing and analyte degradation. This includes using an inert GC system, including the injection port liner and the column itself. chemscene.com Capillary columns with a non-polar or mid-polar stationary phase are typically employed. In some cases, derivatization of the aniline functionality may be necessary to improve its volatility and thermal stability. epa.gov

For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and extracted. The organic extract can then be injected into the GC to quantify the consumption of starting materials and the formation of the product, provided it is sufficiently volatile and stable under the GC conditions.

Advanced Separation Protocols for Complex Reaction Mixtures

The synthesis of this compound can potentially lead to the formation of a complex mixture of isomers and side-products. Advanced separation protocols may be necessary to resolve and identify all components. One such approach is the use of different stationary phase selectivities in HPLC. While a C18 column separates primarily based on hydrophobicity, a phenyl-hexyl or a polar-embedded group column can offer alternative selectivities based on π-π and dipole-dipole interactions, which can be effective in separating positional isomers. nih.gov

For particularly complex mixtures, two-dimensional liquid chromatography (2D-LC) can be employed. In this technique, a fraction from the first dimension of separation is transferred to a second column with a different stationary phase for further separation. This significantly increases the peak capacity and allows for the resolution of co-eluting components. Another advanced technique is HPLC coupled with mass spectrometry (HPLC-MS), which not only separates the components of the mixture but also provides mass information for each component, aiding in their identification. nih.gov

Electrochemical Techniques for Redox Behavior Analysis

Electrochemical techniques provide valuable insights into the redox properties of molecules, which is particularly relevant for compounds containing electroactive groups like the nitro functionality in this compound.

Cyclic Voltammetry for Oxidation-Reduction Potentials and Electron Transfer Processes

Cyclic Voltammetry (CV) is a potent electrochemical technique for studying the redox behavior of a compound. For this compound, CV can be used to determine its oxidation and reduction potentials, providing information about the ease with which it can lose or gain electrons.

The electrochemical behavior of this molecule is expected to be dominated by the reduction of the nitro group and the oxidation of the aniline nitrogen. The reduction of nitroaromatic compounds typically proceeds in a stepwise manner. The first step is a one-electron reduction to form a radical anion. bldpharm.com The potential at which this occurs is influenced by the other substituents on the aromatic ring. Electron-withdrawing groups, like the chloro and the second aromatic ring, are expected to make the reduction more favorable (occur at a less negative potential).

The oxidation of the diphenylamine (B1679370) moiety is also a key electrochemical process. The presence of the electron-donating methyl group would be expected to make the oxidation easier (occur at a less positive potential), while the electron-withdrawing nitro and chloro groups would have the opposite effect.

Table 3: One-Electron Reduction Potentials for para-Substituted Nitrobenzene (B124822) Derivatives

| Substituent | Reduction Potential (V vs. SCE) |

| -H | -1.15 |

| -CH₃ | -1.22 |

| -Cl | -1.06 |

| -Br | -1.04 |

| -CN | -0.90 |

| Data from researchgate.net, measured in CH₃CN with Bu₄NPF₆ as supporting electrolyte. |

This data for simpler nitroaromatics demonstrates how substituents influence the reduction potential, providing a framework for understanding the redox behavior of the more complex this compound. The combination of substituents in the target molecule will result in a unique set of redox potentials that can be precisely determined using cyclic voltammetry.

Electrochemical Impedance Spectroscopy for Charge Transfer Characteristics and Surface Modification Studies

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the intricate interfacial properties of electrochemical systems. By applying a small amplitude AC potential or current signal over a wide range of frequencies, EIS can decouple and analyze various processes occurring at the electrode-electrolyte interface, such as charge transfer, diffusion, and capacitance. For a molecule like this compound, EIS offers a detailed window into its electronic behavior, its interaction with electrode surfaces, and the properties of any films formed through processes like electropolymerization.

The core of an EIS measurement is the impedance (Z), the frequency-dependent opposition to the flow of alternating current. It is a complex quantity, comprising a real part (Z') and an imaginary part (Z''). The data is typically visualized in a Nyquist plot (Z'' vs. Z') or Bode plots (impedance magnitude |Z| and phase angle vs. frequency). The shape of the Nyquist plot provides qualitative and quantitative information about the electrochemical processes. A typical plot for a simple redox process features a semicircle at high frequencies, corresponding to the charge transfer resistance (Rct) and the double-layer capacitance (Cdl), followed by a straight line at low frequencies (the Warburg element), which is characteristic of diffusion-limited processes. nih.gov

For this compound, the analysis would focus on the electron transfer kinetics between the molecule and the electrode. The nitro group (-NO2) is strongly electron-withdrawing and electroactive, while the chloro (-Cl) and methyl (-CH3) groups, along with the N-phenyl group, modulate the electronic structure of the molecule. These substituents influence the ease with which the molecule can be oxidized or reduced at an electrode surface. The charge transfer resistance (Rct), determined from the diameter of the semicircle in the Nyquist plot, is inversely proportional to the rate of electron transfer. A smaller Rct value indicates faster kinetics, suggesting that the molecular structure readily facilitates electron exchange with the electrode. nih.gov

Furthermore, molecules like diphenylamine, which shares a structural backbone with N-phenylaniline, can undergo electropolymerization to form a conductive polymer film on the electrode surface. researchgate.netmdpi.com It is conceivable that this compound could also form a polymer or be adsorbed onto an electrode, thereby modifying the surface. EIS is exceptionally well-suited to characterize such modified surfaces. The formation of a film introduces new resistive and capacitive elements to the system, which are reflected in the impedance spectra. For instance, the growth of a polymer film would typically lead to an increase in the charge transfer resistance, as the film can act as a barrier to electron transfer between the electrode and a redox probe in the electrolyte. mdpi.com

The analysis of impedance data is commonly performed by fitting the experimental data to an equivalent electrical circuit model. Each component in the circuit corresponds to a specific physical or chemical process at the interface. A simplified Randles circuit, for example, includes the solution resistance (Rs), the double-layer capacitance (Cdl), the charge transfer resistance (Rct), and a Warburg element (W) for diffusion. By fitting the EIS data to this model, quantitative values for these parameters can be extracted.

Below is a hypothetical data table illustrating the kind of parameters that could be obtained from an EIS study of this compound on a glassy carbon electrode in an electrolyte solution, both before and after a potential surface modification process like electropolymerization.

| Condition | Solution Resistance (Rs) [Ω] | Charge Transfer Resistance (Rct) [kΩ] | Double-Layer Capacitance (Cdl) [µF] | Notes |

|---|---|---|---|---|

| Bare Electrode in Electrolyte | 55.2 | 15.8 | 1.2 | Baseline measurement of the unmodified electrode. |

| Electrode with Adsorbed Monolayer | 56.1 | 45.3 | 0.9 | Increased Rct suggests partial blocking of the electrode surface. |

| Electrode with Polymer Film | 58.4 | 120.7 | 5.5 | Significant increase in Rct and Cdl, indicative of a dielectric film with some porosity. |

This data illustrates how Rct values would be expected to increase as the electrode surface is modified with layers of this compound, reflecting a greater impedance to charge transfer. mdpi.com Such studies are crucial for understanding the fundamental electrochemical properties of the compound and for evaluating its potential use in applications where surface modification is key, such as in the development of chemical sensors or corrosion-resistant coatings. rsc.orgresearchgate.net

Applications of 4 Chloro 5 Methyl 2 Nitro N Phenylaniline in Advanced Chemical Research and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

The specific arrangement of functional groups on the aniline (B41778) ring of 4-Chloro-5-methyl-2-nitro-N-phenylaniline dictates its reactivity, positioning it as a strategic precursor for more complex molecules. The presence of the nitro group ortho to the amine linkage is particularly significant, as it can be chemically transformed to enable further synthetic steps, most notably cyclization reactions.

Precursor to Dyes, Pigments, and Specialty Chemicals

Substituted nitroanilines and diphenylamines are foundational components in the synthesis of various colorants, particularly disperse dyes used for coloring synthetic fibers like polyester. slideshare.netgoogle.comijirset.com The chromophoric system, composed of the nitro group (an electron-withdrawing group) and the amino group (an electron-donating auxochrome), is responsible for the color of these dyes. The general manufacturing process for azo disperse dyes involves the diazotization of a primary aromatic amine (the base), followed by a coupling reaction with a suitable coupling agent. slideshare.netijirset.com

While specific dyes originating directly from this compound are not extensively documented in public literature, its structural features align with those of known dye precursors. For instance, nitrodiphenylamines are patented intermediates for yellow to red disperse dyes. google.com Furthermore, the reduction of related nitroanilines yields phenylenediamines, which are themselves crucial intermediates for dyes and high-performance organic pigments. google.com The specific combination of chloro, methyl, and nitro groups on the this compound scaffold allows for the fine-tuning of the resulting dye's properties, such as shade, lightfastness, and affinity for specific fibers.

Building Block for Heterocyclic Compounds and Diverse Molecular Scaffolds

A primary application of this compound is as a precursor for the synthesis of substituted benzimidazoles. stanford.edu Benzimidazoles are a critical class of heterocyclic compounds found in a wide range of pharmacologically active molecules, including antimicrobial and anticancer agents. nih.govnih.govrrpharmacology.ru

The synthetic pathway involves the chemical reduction of the nitro group at the 2-position of the diphenylamine (B1679370) to an amino group. This transformation yields the corresponding diamine, 4-Chloro-5-methyl-N¹-phenylbenzene-1,2-diamine (CAS 861519-25-7). acs.orgbldpharm.com This ortho-phenylenediamine derivative is the key building block for the benzimidazole (B57391) core. The formation of the benzimidazole ring is then typically achieved through a condensation reaction of the diamine with various reagents, such as aldehydes or carboxylic acids, which introduces further diversity into the final molecular scaffold. nih.govrsc.org

For example, chemical suppliers list the diamine derivative of the closely related isomer, 5-chloro-4-methyl-2-nitro-N-phenylaniline, as a direct precursor to complex benzimidazole structures like 1-(6-chloro-5-methyl-1-phenyl-1H-benzo[d]imidazol-2-yl)-N-cyclopentylpiperidine-4-carboxamide, highlighting the role of these nitro-amines in constructing intricate, multi-ring systems for research in medicinal chemistry. acs.org

| Starting Material | Key Intermediate | Reaction Type | Resulting Scaffold | Reference |

|---|---|---|---|---|

| This compound | 4-Chloro-5-methyl-N¹-phenylbenzene-1,2-diamine | Nitro Group Reduction | Substituted Benzimidazole | stanford.eduacs.orgbldpharm.com |

Contributions to Advanced Materials Development

The utility of this compound extends beyond small-molecule synthesis into the realm of materials science, where its derivatives can be incorporated into polymers to create functional materials with tailored properties.

Incorporation into Polymer Backbones for Functional Materials

The most significant contribution in this area is through the diamine intermediate, 4-Chloro-5-methyl-N¹-phenylbenzene-1,2-diamine. Aromatic diamines are essential monomers for the production of high-performance polymers such as polyimides and polyamides (aramids). researchgate.netkoreascience.kr These materials are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications in the aerospace and electronics industries. koreascience.kr

The synthesis of polyimides involves a polycondensation reaction between an aromatic diamine and a tetracarboxylic dianhydride. google.com The resulting polymer's properties are directly influenced by the structure of the diamine monomer. A patent for a structurally similar compound, 5-chloro-2-methyl-1,4-phenylenediamine, explicitly notes its use as a raw material for preparing polyimides and high-performance polyamide fibers. google.com By extension, this compound serves as a precursor to a diamine monomer that can be used to impart specific characteristics, such as solubility, rigidity, and thermal behavior, to the final polymer backbone.

| Precursor Compound | Derived Monomer | Polymer Class | Key Application | Reference |

|---|---|---|---|---|

| This compound | 4-Chloro-5-methyl-N¹-phenylbenzene-1,2-diamine | Polyimides, Polyamides | High-performance films, fibers, engineering plastics | google.comresearchgate.netkoreascience.kr |

Design of Molecular Components for Electronic or Optical Applications

The inherent electronic characteristics of this compound make it and its derivatives interesting candidates for the design of materials with specific electronic or optical functions. The diphenylamine framework is a known structural motif in materials developed for charge-transporting applications. stanford.edursc.org Simultaneously, the nitro group is a potent electron-withdrawing group, which can create significant dipole moments within a molecule.

This combination of a charge-carrying backbone and a strong polarizing group is a hallmark of molecules designed for nonlinear optical (NLO) applications. nih.govfrontiersin.org NLO materials are crucial for technologies like optical data storage and signal processing. Furthermore, the donor-acceptor nature of the substituted diphenylamine structure can lead to intramolecular charge-transfer transitions, which are responsible for the absorption of light, including in the near-infrared spectrum. acs.org This property is exploited in the design of molecules for applications such as photothermal therapy. acs.org Therefore, this compound serves as a valuable molecular scaffold for research into new materials for optoelectronics.

Interdisciplinary Research Contributions

The applications of this compound highlight its role at the intersection of several scientific disciplines.

Organic Synthesis and Medicinal Chemistry: Its use as a precursor to complex benzimidazoles directly links synthetic chemistry with medicinal research, providing pathways to new potential therapeutic agents. nih.govnih.gov